molecular formula C8H11NO2 B587173 3-Allylglutarimide CAS No. 918868-36-7

3-Allylglutarimide

Cat. No.: B587173
CAS No.: 918868-36-7
M. Wt: 153.181
InChI Key: NBLMGXRDBAQIBS-UHFFFAOYSA-N
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Description

3-Allylglutarimide is an organic compound with the molecular formula C8H11NO2. It is a derivative of glutarimide, characterized by the presence of an allyl group attached to the nitrogen atom of the glutarimide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allylglutarimide typically involves the reaction of glutaric anhydride with allylamine. The reaction proceeds through the formation of an intermediate glutaric acid monoamide, which subsequently cyclizes to form the desired glutarimide. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allylglutarimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Allylglutarimide involves its interaction with specific molecular targets. In the context of its antimetastatic properties, the compound is believed to inhibit the activity of enzymes involved in the metastatic process, thereby preventing the spread of cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cell signaling pathways that regulate cell migration and invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3-Allylglutarimide

This compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other glutarimide derivatives and allows for unique applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-prop-2-enylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLMGXRDBAQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717252
Record name 4-(Prop-2-en-1-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918868-36-7
Record name 4-(Prop-2-en-1-yl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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